

# The interaction between Aip1 and cofilin in yeast.

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An In-depth Technical Guide on the Aip1-Cofilin Interaction in Yeast

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The dynamic remodeling of the actin cytoskeleton is fundamental to numerous cellular processes, including endocytosis, cell motility, and cytokinesis. This intricate process relies on a precise balance between actin filament assembly and disassembly. In *Saccharomyces cerevisiae* (budding yeast), the synergistic interaction between Actin Interacting Protein 1 (Aip1) and cofilin is a critical driver of actin filament disassembly. Aip1, a WD-repeat protein, significantly enhances the actin-severing activity of cofilin, an actin-depolymerizing factor. This document provides a comprehensive technical overview of their interaction, detailing the quantitative aspects, the underlying molecular mechanisms, and the key experimental protocols used to elucidate their functions.

## Quantitative Data Summary

The interaction between Aip1 and cofilin is complex and often studied in the context of their primary substrate, actin. The physical interaction between Aip1 and cofilin is stabilized by actin<sup>[1]</sup>. Their functional synergy is highly dependent on their relative concentrations and the state of the actin filament.

Parameter	Value / Observation	Experimental Context	Reference(s)
Cellular Concentration (Yeast)	Actin: ~13.2 $\mu$ M Cofilin (Cof1): >1 $\mu$ M Aip1: ~0.85 $\mu$ M	Measurement of total cellular protein concentrations in <i>S. cerevisiae</i> .	[2]
In Vitro Functional Concentrations	4 $\mu$ M F-actin 6 $\mu$ M cofilin Variable Aip1 (e.g., 0-100 nM)	Actin filament net disassembly assays to observe the concentration-dependent effects of Aip1 in the presence of cofilin.	[3]
Aip1 Binding Affinity for F-actin	Micromolar affinities.	In vitro binding assays with purified fission yeast and human Aip1.	[4]
Cofilin:Actin Ratio for Aip1 Activity	Aip1's activity is observed only at ratios of cofilin:actin >1:5.	Biochemical analyses of Aip1p-cofilin complex activity on actin filaments.	[5]
Actin Turnover In Vivo	Deletion of AIP1 (aip1 $\Delta$ ) or use of certain cof1 alleles (e.g., cof1-22) significantly reduces the rate of actin patch turnover.	In vivo analysis of actin dynamics in yeast cells using fluorescence microscopy.	[3][6]

## Mechanism of Aip1-Cofilin Interaction

Aip1 and cofilin function in a coordinated manner to accelerate the disassembly of actin filaments. Purified Aip1 alone has negligible effects on actin, but in the presence of cofilin, it

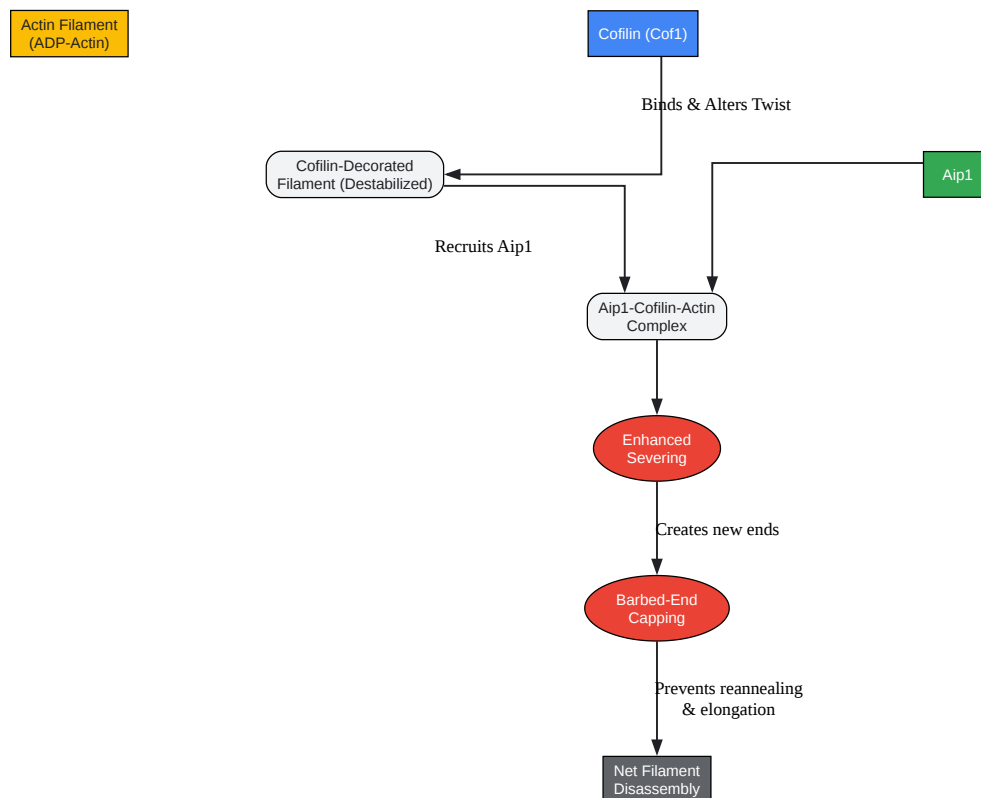
dramatically induces the net disassembly of actin filaments[3][6]. The prevailing model involves a multi-step process where their activities are tightly linked.

- **Cofilin Decoration:** Cofilin binds cooperatively to ADP-actin subunits within the actin filament. This binding alters the twist of the filament, destabilizing the longitudinal contacts between adjacent actin monomers and creating a structure primed for disassembly[1].
- **Aip1 Recruitment:** The cofilin-decorated filament serves as a high-affinity binding site for Aip1[7]. Aip1 preferentially interacts with these cofilin-bound regions[8]. Mutational analyses suggest that cofilin binding creates a conformational change in the actin filament that is conducive to the Aip1 interaction[1].
- **Enhanced Severing and Capping:** Upon binding, Aip1 significantly enhances the severing activity of cofilin[4][5]. After severing, Aip1 is proposed to cap the newly generated barbed ends of the filaments[5][6]. This capping action is crucial as it prevents the severed fragments from reannealing or being used for new elongation, thereby promoting net depolymerization[9][10].

This synergistic activity ensures the rapid turnover of actin structures like cortical patches and cables, which is essential for processes such as endocytosis and polarized growth in yeast[3][6][11].

## Signaling Pathways and Logical Relationships

The interplay between Aip1 and cofilin is a key module in the broader regulation of actin dynamics.



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Caption: The synergistic mechanism of Aip1 and cofilin in promoting actin filament disassembly.

## Key Experimental Protocols

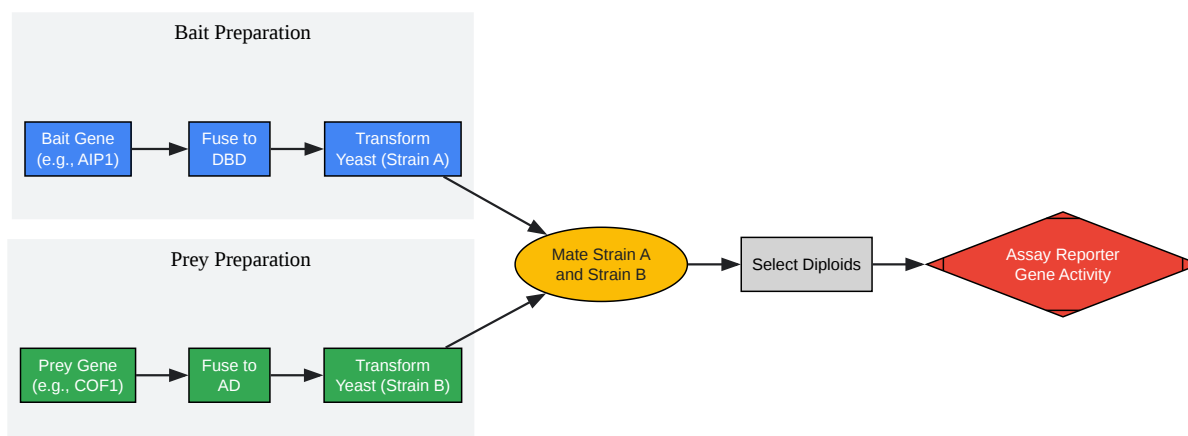
The function and interaction of Aip1 and cofilin have been characterized through a combination of genetic, biochemical, and cell biological assays.

## Yeast Two-Hybrid (Y2H) Analysis

This genetic method is used to detect protein-protein interactions in the nucleus of yeast cells. It was instrumental in the initial identification of the Aip1-actin and Aip1-cofilin interactions[1][6].

Methodology:

- **Bait and Prey Construction:** The coding sequence for the "bait" protein (e.g., Aip1) is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein (e.g., cofilin or actin) is fused to the corresponding activation domain (AD)[12][13].
- **Yeast Transformation:** Two haploid yeast strains are transformed, one with the bait plasmid and the other with the prey plasmid.
- **Mating and Selection:** The two strains are mated to create diploid cells containing both plasmids. These diploids are grown on selective media lacking specific nutrients (e.g., leucine and tryptophan) to ensure the presence of both plasmids[5].
- **Interaction Assay:** Diploids are then plated on a second selective medium (e.g., lacking histidine) that requires the activation of a reporter gene (e.g., HIS3). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter gene, allowing the cells to grow[1][7]. The strength of the interaction can be quantified by adding inhibitors like 3-aminotriazole (3-AT)[1].



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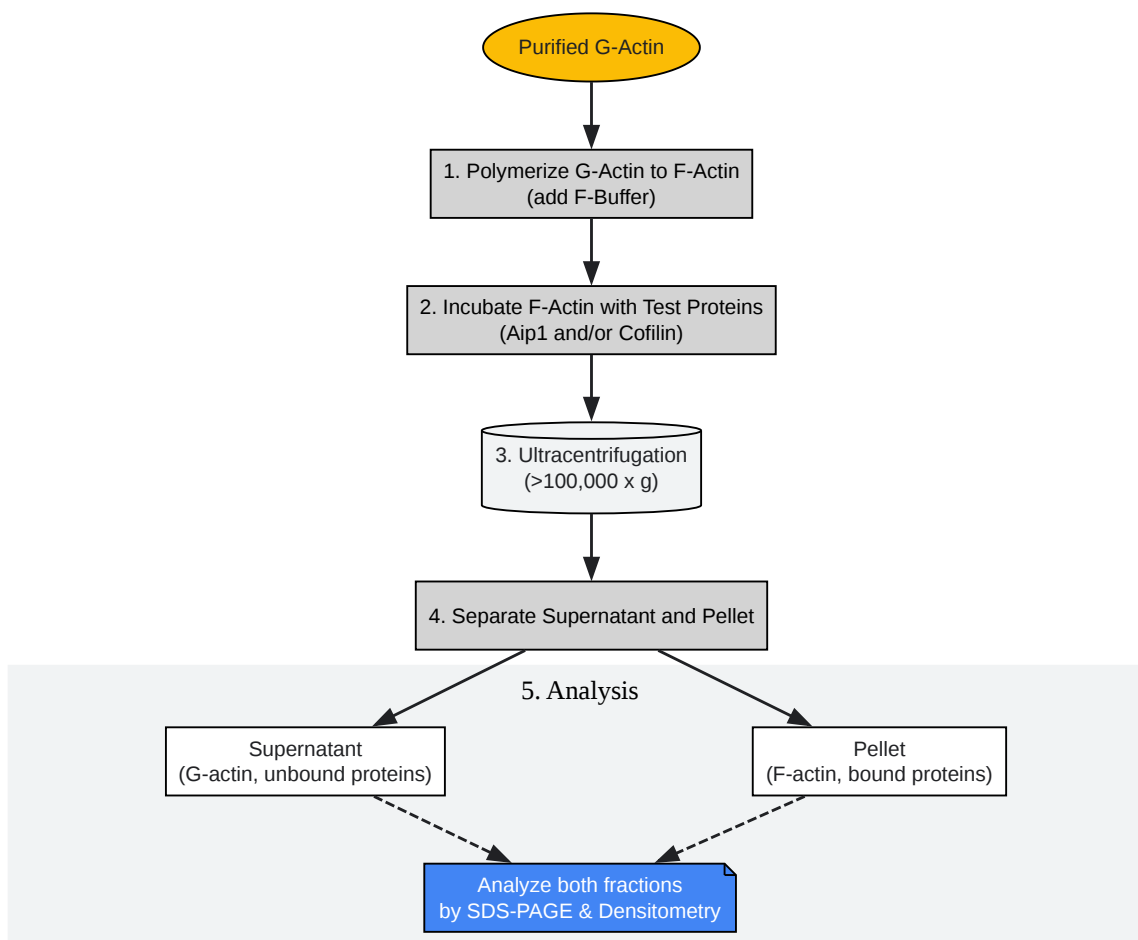
Caption: A generalized workflow for the Yeast Two-Hybrid (Y2H) experimental protocol.

## F-Actin Co-sedimentation Assay

This biochemical assay is used to determine the binding of proteins to filamentous actin (F-actin) and to measure their effect on filament stability. It has been used to show that Aip1 causes net depolymerization of actin filaments only in the presence of cofilin[7].

#### Methodology:

- **Actin Polymerization:** Monomeric G-actin is purified and polymerized into F-actin by incubation in a polymerization buffer (F-buffer) containing KCl and MgCl<sub>2</sub> at room temperature[5][7].
- **Incubation:** Pre-assembled F-actin is incubated with purified Aip1, cofilin, or a combination of both proteins for a defined period (e.g., 20 minutes)[7].
- **Ultracentrifugation:** The reaction mixture is subjected to high-speed ultracentrifugation (e.g., >100,000 x g). This pellets the F-actin and any associated proteins, while smaller proteins and G-actin monomers remain in the supernatant[3][7].
- **Analysis:** The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. Proteins are visualized with Coomassie blue staining, and the amount of protein in each fraction is quantified by densitometry to determine the extent of F-actin depolymerization or protein binding[3][7].



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Caption: Workflow for an F-actin co-sedimentation assay to measure filament disassembly.

## In Vivo Actin Turnover Assay

This cell-based assay measures the rate of actin structure disassembly in living cells, providing physiological context to the biochemical activities of Aip1 and cofilin.

Methodology:

- **Cell Culture and Preparation:** Wild-type and mutant yeast strains (e.g., *aip1Δ*, *cof1-22*) are grown to a logarithmic phase. Cells are immobilized on concanavalin A-coated coverslips for

imaging[10].

- **Drug Treatment:** Cells are treated with Latrunculin A (Lat-A), a drug that sequesters actin monomers and prevents their incorporation into filaments. This allows for the direct observation of disassembly rates without the confounding factor of simultaneous assembly[10][14].
- **Time-Lapse Microscopy:** Immediately after Lat-A addition, cells are imaged using fluorescence microscopy. Actin structures (cables or patches) are visualized using fluorescently tagged actin or actin-binding proteins (e.g., Abp1-GFP)[3]. Images are captured at regular intervals.
- **Quantitative Analysis:** The rate of disappearance or shrinkage of actin structures is quantified over time using image analysis software (e.g., ImageJ) and kymographs. Slower disappearance in mutant cells compared to wild-type indicates a defect in actin filament disassembly[3][10].

## Conclusion

The interaction between Aip1 and cofilin in *Saccharomyces cerevisiae* represents a paradigm of synergistic protein function in regulating cytoskeletal dynamics. Aip1 is not merely an accessory protein but a crucial potentiator of cofilin's filament-severing activity, and together they form a highly efficient disassembly machine. Their coordinated action of severing and capping is vital for maintaining the cellular pool of actin monomers and enabling the rapid remodeling of actin networks required for essential cellular functions. Further research focusing on the structural basis of the ternary Aip1-cofilin-actin complex and the regulatory signals that modulate this interaction in vivo will continue to deepen our understanding of cytoskeletal control.

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